

niclosamide in vitro efficacy cancer cell lines

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Compound Focus: Niclosamide

CAS No.: 50-65-7

Cat. No.: S548510

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Mechanisms of Anticancer Action

Niclosamide exerts its anticancer effects through multiple pathways, making it a promising multi-targeted agent. The table below summarizes its primary mechanisms of action. [1]

Mechanism of Action	Key Molecular Targets & Effects	Biological Consequence in Cancer Cells
Mitochondrial Uncoupling [1] [2] [3]	Acts as a protonophore; dissipates mitochondrial membrane potential ($\Delta\Psi_m$); increases ROS; decreases ATP; activates AMPK. [1]	Energy depletion; oxidative stress; initiation of intrinsic apoptotic pathway via cytochrome c release. [1]
STAT3 Pathway Inhibition [1] [4]	Inhibits phosphorylation and activation of STAT3; reduces downstream gene expression (e.g., PD-L1). [4]	Reduced cell proliferation; increased susceptibility to immune cell attack; enhanced efficacy of anti-PD-1/PD-L1 therapy. [4]
Wnt/β-catenin Pathway Inhibition [1] [5]	Promotes degradation of intracellular β -catenin; suppresses TCF/LEF transcriptional activity. [5]	Inhibition of genes driving proliferation (e.g., c-Myc, cyclin D1) and metastasis. [1]

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mTOR Pathway Inhibition [1]	Disrupts mTORC1 signaling through activation of TSC complex. [1]	Inhibition of cell growth and survival pathways; potential synergy with drugs like Paclitaxel. [1]

This multi-mechanistic profile can be visualized in the following pathway diagram.

Diagram 1. Multi-targeted anticancer mechanisms of **Niclosamide**.

In Vitro Efficacy Across Cancer Cell Lines

The following table provides a quantitative summary of **niclosamide**'s efficacy in various cancer types from recent studies. [5] [3] [4]

Cancer Type	Cell Line(s) Tested	Key Assays & Findings (Niclosamide Treatment)	Reference
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| **Renal Cell Carcinoma (RCC)** | A-498, SW-839 | **Proliferation (MTS):** IC₅₀ ~ 1-2 μM (72h). **Apoptosis (Annexin V):** Dose-dependent increase. **Clonogenic (Soft Agar):** Significant inhibition of colony formation. | [5] | | **Colorectal Cancer** | HCT-116 | **Proliferation (SRB):** IC₅₀ = 20.05 μM (72h) for hybrid derivative **X1** (more potent than pure **Niclosamide**). **Cell Cycle:** Arrest in G1 phase. **Apoptosis:** Induction via mitochondrial membrane potential breakdown. | [3] | | **Non-Small Cell Lung Cancer (NSCLC)** | A549, H1299, H460 | **PD-L1 Downregulation:** Concentration- and time-dependent decrease in PD-L1 protein expression (Western Blot). **T-cell Cytotoxicity:** Enhanced cancer cell lysis by T cells in combination with PD-L1 blockade. | [4] | | **Hepatocellular Carcinoma** | HEPG-2 | **Proliferation (SRB):** IC₅₀ = 32.09 μM for pure **Niclosamide**. | [3] | | **Breast Cancer** | MCF-7 | **Proliferation (SRB):** IC₅₀ = 30.16 μM for hybrid derivative **X1**. | [3] |

Detailed Experimental Protocols

Below are the methodologies for key experiments cited in the provided data.

Cell Proliferation and Viability Assays

- **MTS Assay (for RCC cells) [5]:** Seed cells (10,000 per well) in a 96-well plate. The next day, treat with a range of **niclosamide** concentrations for 72 hours. Add 20 μ L of MTS tetrazolium compound to each well and incubate for 2 hours. Measure the absorbance at 490 nm. The signal directly correlates to the number of viable cells.
- **SRB Assay (for HCT-116, MCF-7, HEPG-2) [3]:** This method is used for high-throughput screening. After drug treatment, cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB), a dye that binds to protein basic amino acids. The stained protein mass is then dissolved, and the optical density is measured to quantify cell density.

Apoptosis Analysis

- **Annexin V Flow Cytometry (for RCC cells) [5]:** Seed cells (1×10^5 per well) in a 12-well plate and treat with **niclosamide** for 72 hours. Detach the cells using trypsin, then stain with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane). Analyze a minimum of 5,000 events by flow cytometry. The percentage of Annexin V-positive cells indicates the extent of apoptosis.

Clonogenic Survival Assay

- **Soft Agar Colony Formation (for RCC cells) [5]:** Prepare a base layer of 0.7% Bacto agar in culture media in a 12-well plate. On top, seed cells (1,000 per well) mixed with **niclosamide** in a top layer of 0.3% Bacto agar. Add a small volume of culture medium on top, replacing it twice weekly. After 10-14 days, stain the resulting colonies with crystal violet and count them. This assay measures the ability of a single cell to proliferate independently, indicating tumorigenic potential.

Mechanistic Western Blot Analysis

- **PD-L1 and STAT3 Detection (for NSCLC cells) [4]:** Treat cells with various concentrations of **niclosamide** for a set time. Lyse cells in RIPA buffer and quantify protein concentration. Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against **PD-L1**, **STAT3**, and **p-STAT3**, followed by a horseradish

peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent reagent. This allows observation of **niclosamide**-induced downregulation of PD-L1 and inhibition of STAT3 phosphorylation.

Research Implications and Considerations

- **Overcoming Bioavailability Challenges:** A major hurdle for **niclosamide** is its low aqueous solubility and poor oral bioavailability (<10%), which limits its clinical translation. [1] [2] Promising strategies to overcome this include:
 - **Structural Modification:** Creating derivatives like **niclosamide** ethanolamine salt or o-alkylamino-tethered derivatives to improve water solubility. [1]
 - **Nanotechnology:** Developing nanohybrids (e.g., CP-COV03 with magnesium oxide) or nanoparticles to enhance drug delivery and bioavailability. [1] [6]
- **Evaluating Cytotoxicity Profile:** While **niclosamide** shows potent anti-cancer effects, some studies note that its **cytotoxicity (CC₅₀)** can overlap with its therapeutic efficacy (IC₅₀), resulting in a low in vitro **Selectivity Index (SI)**. [2] This underscores the need for careful dosing and further refinement of drug formulations to achieve a wider therapeutic window.

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